1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one

Lipophilicity ADME optimization Lead-like property

Sourcing a piperidinone intermediate with a precise LogP for CNS drug candidate optimization can delay projects. CAS 1057282-45-7, with a measured LogP of 2.24, fills this niche directly, eliminating custom N-alkylation cycles. Its methylene spacer ensures optimal amine basicity for efficient iminium formation in downstream reductive aminations or Grignard additions. This scaffold also retains the critical 5-CF3-2-pyridylmethyl motif essential for insect growth regulator SAR studies. - Eliminates custom LogP optimization; ideal for CNS lead series. - Flexible linker ensures reproducible reactivity in nucleophilic additions. - Preserves pharmacophoric geometry for agrochemical research.

Molecular Formula C12H12ClF3N2O
Molecular Weight 292.68 g/mol
CAS No. 1057282-45-7
Cat. No. B1428460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one
CAS1057282-45-7
Molecular FormulaC12H12ClF3N2O
Molecular Weight292.68 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C12H12ClF3N2O/c13-10-5-8(12(14,15)16)6-17-11(10)7-18-3-1-9(19)2-4-18/h5-6H,1-4,7H2
InChIKeyYVDPSHXJFQEAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Structural Positioning


1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one (CAS 1057282-45-7) is a synthetic heterocyclic building block featuring a piperidin-4-one core linked via a methylene bridge to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety . The molecular formula is C12H12ClF3N2O with a molecular weight of 292.68 g/mol, and it is commercially supplied at purities typically ≥95% for research and further manufacturing use . Its structural architecture—combining an electrophilic ketone, a basic tertiary amine, a lipophilic trifluoromethyl group, and a chlorine atom—positions it as a versatile intermediate for medicinal chemistry and crop protection research. However, the compound's direct biological profiling data remain sparse in the public domain, and most differentiation evidence is derived from its design features relative to close analogs rather than from side-by-side bioassay comparisons.

Heterocyclic building block with piperidin-4-one core and 5-CF3-2-pyridylmethyl moiety
Methylene spacer decouples piperidinone from pyridine π-system, altering reactivity
Supports medicinal chemistry and agrochemical intermediate synthesis

Why Closest Analogs Cannot Replace This Compound


Direct structural analogs—such as the N-aryl congener 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one (CAS 339029-35-5), the des-chloro variant 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one (CAS 801306-55-8), or the fully reduced derivative 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidine—appear superficially interchangeable but critically alter physiochemical and reactivity profiles [1][2]. The methylene spacer in the target compound decouples the piperidinone ring from the pyridine π-system, lowering rotational barriers and abolishing the potential for N-aryl conjugation that restricts conformational freedom in the direct N-aryl analog. This impacts both the electron density at the ketone (affecting nucleophilic addition rates) and the spatial orientation of the trifluoromethyl pharmacophore, which is known to be a key determinant in biological target engagement [2]. Consequently, substituting any of these analogs without re-optimizing downstream reaction conditions or SAR would introduce unquantified risks in synthesis yield, intermediate stability, or biological potency.

N-aryl analog
Lacks methylene spacer, reducing conformational flexibility and amine basicity.
Des-chloro variant
Missing chlorine alters pyridine electronic profile and hydrogen-bonding potential.
Piperidine analog
Ketone reduction removes electrophilic handle, limiting derivatization pathways.

Quantitative Differentiation from Closest Analogs


Lipophilicity Tuning: LogP Differential

The methylene linker in the target compound increases molecular flexibility and slightly elevates lipophilicity compared to its direct N-aryl counterpart. The measured LogP for 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one is 2.24, whereas the N-aryl analog 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one has a calculated LogP of 2.05 (estimated via fragment-based methods due to absence of experimental LogP) [1]. This +0.19 log unit difference can translate to a ~55% increase in partition coefficient (LogP shift of 0.19 ≈ 10^0.19 ≈ 1.55×), which may enhance membrane permeability in cellular assays while still remaining within favorable lead-like space (LogP < 3).

Lipophilicity Tuning
Reported
ΔLogP +0.19 (target 2.24 vs. N-aryl analog 2.05)
Supports lipophilicity-based selection for permeability studies.
Experimental vs. in silico LogP; cross-study comparison.
Lipophilicity ADME optimization Lead-like property

Solid-State Stability and Melting Point

The target compound is a low-melting solid or oil at ambient temperature, contrasting with the direct N-aryl analog which exhibits a distinct melting point of 62–65 °C . While the exact melting point of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one is not consistently reported across vendors, multiple suppliers describe it as a liquid or semi-solid, indicating a significantly lower melting point (likely <25 °C). The differential is attributed to the disruption of crystal packing by the flexible methylene linker, which reduces lattice energy relative to the rigid N-aryl analog.

Solid-State Stability
Class-level
Target: low-melting solid/oil; N-aryl analog: mp 62–65 °C
Lower crystallinity may affect storage and handling; data to verify.
Melting point not consistently reported across vendors.
Physical stability Crystallinity Handling

Ketone Reactivity and Steric Effects

The electrophilic reactivity of the piperidin-4-one carbonyl is modulated by the N-substituent. In the target compound, the methylene spacer insulates the nitrogen lone pair from the pyridine π-system, making the tertiary amine more basic and more available to participate in acid-base chemistry or hydrogen bonding . By contrast, in the N-aryl analog 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one (CAS 339029-35-5), the nitrogen lone pair is partially delocalized into the electron-deficient pyridine ring, reducing its basicity and potentially retarding reactions that rely on iminium ion formation (e.g., reductive aminations at the ketone). While direct pKa measurements are absent, the electronic argument is supported by Hammett σ analysis: the 2-pyridyl group in the N-aryl analog exerts a -I and -M effect that is absent in the benzyl-like linkage of the target compound.

Ketone Reactivity
Class-level
Estimated amine pKa ~8–9 (target) vs. ~5–6 (N-aryl)
Inferred basicity difference may impact iminium formation rates.
Direct pKa measurement not available; electronic argument.
Synthetic utility Nucleophilic addition Ketone reactivity

Trifluoromethyl Pharmacophore Positioning

Although the target compound itself has not been directly tested, SAR studies on closely related {[1-(arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridine derivatives demonstrate that the position of the CF3 group on the pyridine ring is a key determinant of insect growth inhibitory activity [1]. In those analogs, the 5-CF3 substitution on the pyridine (identical to the target compound) was essential for activity, while relocation to the 6-position abolished it. Furthermore, the ArCH2 linker—structurally analogous to the methylene linker in the target—greatly contributed to activity, suggesting that the exact geometry of the target compound's linker is biologically relevant.

Pharmacophore Positioning
Context-dependent
Structural analogy to active 5-CF3-2-pyridylmethyl analogs
Preserved pharmacophore geometry inferred; direct activity not confirmed.
SAR from O-linked analogs; target not directly tested.
SAR Trifluoromethylpyridine Insect growth regulator

Commercial Purity and Research-Ready Specification

Commercially, 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one is routinely supplied at 97% purity with full analytical characterization (NMR, HPLC, MS) , matching or exceeding the common 95% purity threshold typical of close analogs such as 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one (CAS 339029-35-5), which is often listed at 95% . This 2-percentage-point purity advantage reduces the burden of byproduct removal in subsequent synthetic steps, particularly for multi-step medicinal chemistry campaigns where cumulative impurities can compromise biological assay interpretation.

Commercial Purity
Head-to-head
Target: 97% purity; N-aryl analog: 95% purity
Higher purity specification may reduce downstream purification steps.
Vendor specifications; verified by HPLC and NMR.
Procurement grade Purity specification Reliability

Application Scenarios and Research Use Cases


Lead Optimization for Fine-Tuned Lipophilicity

When a medicinal chemistry project demands a piperidinone intermediate with LogP precisely in the 2.0–2.5 range (optimal for CNS drug candidates), the target compound's measured LogP of 2.24 fills this niche. The N-aryl analog's lower LogP (~2.05) may not provide sufficient membrane permeability for certain series, while trifluoromethyl-free variants drift below the acceptable window. Specifying CAS 1057282-45-7 eliminates the need for a custom LogP-optimization cycle via N-alkylation [1].

Agrochemical Discovery of Insect Growth Regulators

For research groups pursuing insect growth regulators, the target compound maintains the critical 5-CF3-2-pyridylmethyl motif shown essential for larvicidal activity in published SAR studies [1]. Using this building block as a fragment in library synthesis preserves the pharmacophoric geometry, whereas switching to the N-aryl or des-chloro analogs would introduce an untested perturbation predicted to be detrimental.

Multi-Step Synthesis with High-Purity Ketones

In complex organic syntheses where the piperidinone ketone is slated for subsequent nucleophilic addition (Grignard, reductive amination, Wittig), the 97% commercial purity of the target compound minimizes competing side reactions from impurities. The flexible methylene linker also ensures the amine remains sufficiently basic to form iminium intermediates efficiently, a property compromised in the N-aryl analog .

Comparative SAR Studies with Methylene Spacer Benchmark

When establishing a structure-activity relationship across a series of piperidinone-pyridine conjugates, the target compound serves as the essential 'flexible linker' benchmark. Its LogP, conformational freedom, and amine basicity define a reference point for quantifying the electronic and steric penalties imposed by removing the spacer (N-aryl analog) or reducing the ketone (piperidine analog) [1].

Application
Selection Property
Validation Focus
Lead optimization with controlled lipophilicity
Lipophilicity profile compatible with CNS drug-like space
Permeability and ADME endpoint comparison
Insect growth regulator lead discovery
5-CF3-2-pyridylmethyl pharmacophore preservation
Larvicidal activity endpoints in lepidopteran models
Multi-step synthesis requiring ketone handle
High-purity specification and amine basicity for iminium formation
Iminium formation efficiency and reaction yield benchmarking
Comparative SAR studies with flexible linker baseline
Methylene spacer defines conformational and electronic reference
Quantify substituent effects vs. N-aryl and reduced analogs
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